molecular formula C12H16N2O4 B1443353 (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1337606-95-7

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1443353
CAS No.: 1337606-95-7
M. Wt: 252.27 g/mol
InChI Key: INEPSPSXWMJENA-UHFFFAOYSA-N
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Description

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester ( 1337606-95-7) is a protected aldehyde-containing pyridine derivative designed for use as a versatile chemical synthesis intermediate and organic building block in scientific research. The compound features a tert-butyloxycarbonyl (Boc) protecting group for the amine, which is stable under a range of conditions but can be readily removed under mild acidic conditions to generate the free amine. The presence of both a formyl group and a methoxy substituent on the pyridine ring makes this compound a valuable scaffold for constructing more complex molecules, particularly through nucleophilic addition or reductive amination at the aldehyde functionality . With a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol , this compound is ideal for pharmaceutical research and the development of novel chemical entities. It is strictly for research applications and is not intended for diagnostic or therapeutic uses in humans or animals. Proper storage is essential for maintaining the stability and longevity of the product; it is recommended to be stored at -4°C for near-term use (1-2 weeks) and at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPSPSXWMJENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic One-Step Carbamate Formation (Patent CN108558792B)

A recent patented method outlines a photocatalytic synthesis approach for pyridinyl carbamic acid tert-butyl esters, which can be adapted for the target compound. The key features include:

  • Reacting 2-aminopyridine derivatives with piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst,
  • Using visible light irradiation (380–750 nm) and an oxidant such as oxygen or nitrogen oxides,
  • Achieving one-step formation of the carbamate ester under mild, environmentally friendly conditions,
  • Avoiding heavy metals and hazardous hydrogen gas,
  • Yielding high purity product with yields up to 95%.

Example Reaction Conditions:

Reagent Amount (mmol) Equivalents Notes
2-Aminopyridine derivative 0.2 1.0 Starting amine substrate
Piperazine-1-tert-butyl formate 0.2 1.0 Carbamate source
Acridine salt photocatalyst 0.01 0.05 Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 0.5 Oxidant
Solvent (anhydrous dichloroethane) 2 mL - Reaction medium
Light source Blue LED - Irradiation for 10 hours

After irradiation, the reaction mixture is purified by column chromatography to isolate the carbamate ester as a colorless solid with high yield (95%).

This method’s advantages include:

  • Shortened synthesis route,
  • Reduced byproduct formation,
  • Mild reaction conditions,
  • Environmental safety and cost-effectiveness.

This approach is adaptable to substituted pyridines such as those bearing formyl and methoxy groups, provided the substituents are compatible with the photocatalytic conditions.

Carbamate Formation via Base-Mediated Reaction

Another common method for preparing tert-butyl carbamates on substituted pyridines involves:

  • Reacting the corresponding 4-formyl-6-methoxy-3-aminopyridine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O),
  • Using a base such as sodium hydride or potassium carbonate,
  • Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF),
  • Controlling temperature to avoid side reactions on the formyl group.

This classical carbamation method is widely used for introducing the tert-butyl carbamate protecting group on aromatic amines and is applicable to pyridine derivatives.

Functional Group Compatibility and Selectivity

  • The formyl group at position 4 is sensitive to strong nucleophiles and bases; thus, reaction conditions must be mild.
  • The methoxy group at position 6 is generally stable under carbamation conditions.
  • Photocatalytic methods avoid harsh reagents, preserving sensitive groups.
  • Base-mediated carbamation requires careful control to prevent formyl group reduction or side reactions.

Comparative Analysis of Preparation Methods

Feature Photocatalytic One-Step Method Base-Mediated Carbamate Formation
Reaction Steps One-step synthesis Typically one-step but may require protection
Reaction Conditions Visible light, mild oxidant, ambient temperature Base, polar aprotic solvent, controlled temp
Catalyst Acridine salt photocatalyst None or base catalyst
Yield High (up to 95%) Moderate to high depending on conditions
Environmental Impact Low, avoids heavy metals and hazardous gases Moderate, uses bases and organic solvents
Functional Group Tolerance Good, suitable for formyl and methoxy groups Requires careful control to avoid side reactions
Purification Column chromatography Column chromatography or crystallization

Research Findings and Notes

  • The photocatalytic method represents an advancement in carbamate ester synthesis, offering safer and more sustainable synthesis routes.
  • Directed ortho metalation (DoM) strategies using O-carbamate groups have been explored for functionalization of aromatic rings, but are less directly relevant to the initial carbamate formation step.
  • The presence of the methoxy group can influence electronic properties and reactivity, which must be considered during synthesis planning.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Methanol, NaOH, K2CO3

Major Products

    Oxidation: (4-Carboxy-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

    Reduction: (4-Hydroxymethyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the formyl and methoxy groups suggests potential interactions with biological targets that could lead to therapeutic applications.

Biological Activity Predictions
Computational methods have been employed to predict the biological activity of this compound based on its structure. Similar compounds have shown:

Compound NameStructural FeaturesBiological Activity
4-Amino-6-methoxypyridineAmino group instead of formylAntimicrobial, anti-inflammatory
6-Methoxy-N-(pyridin-3-yl)benzamideBenzamide linkageAnticancer, enzyme inhibition
2-MethylpyridineMethyl substitution on pyridineNeuroprotective effects
4-MethylpyridineMethyl substitution at position 4Antioxidant properties

These comparisons highlight the unique potential of this compound due to its specific functional groups.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular docking studies : To predict binding affinities with target proteins.
  • In vitro assays : To evaluate biological activity against specific pathogens or cancer cell lines.

These studies can provide insights into its therapeutic potential and guide further development.

Mechanism of Action

The mechanism of action of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the carbamic acid ester moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related tert-butyl carbamate derivatives (Table 1). Key differences lie in substituent positions and functional groups, which influence reactivity, physicochemical properties, and applications.

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Pyridine Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester 4: Formyl; 6: Methoxy; 3: Carbamate C₁₂H₁₆N₂O₄* 252.27 (calculated) Reactive formyl group enables derivatization; potential drug intermediate -
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 6: Chloro; 4: Methyl; 3: Carbamate C₁₁H₁₅ClN₂O₂ 242.7 Density: 1.214 g/cm³; Boiling point: 302.4°C; pKa: 12.06
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4: Hydroxy; 5: Methoxy; 3: Methylcarbamate C₁₂H₁₈N₂O₄ 254.28 Higher acidity (hydroxy group) compared to formyl analogs
Biochanin derivative (Cohen et al.) Isoflavone core with tert-butyl carbamate Complex structure N/A No estrogenic activity; used in flavonoid research
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester Pyrimidine core with piperidine and carbamate C₁₆H₂₆N₄O₃ 326.41 Pharmaceutical intermediate (e.g., kinase inhibitors)

*Calculated using standard atomic masses.

Key Differences and Implications

Substituent Reactivity :

  • The formyl group in the target compound enhances electrophilicity, making it suitable for Schiff base formation or amide coupling, unlike the chloro or methyl groups in or the hydroxy group in .
  • Methoxy vs. Chloro : The electron-donating methoxy group (target compound) may increase ring electron density compared to the electron-withdrawing chloro substituent in , altering reactivity in aromatic substitution reactions.

Physical Properties: The chloro and methyl substituents in contribute to higher density (1.214 g/cm³) and boiling point (302.4°C) compared to the target compound’s predicted values (lower due to absence of heavy atoms). The hydroxy group in likely reduces solubility in nonpolar solvents relative to the formyl group.

Biological Activity :

  • Isoflavone derivatives (e.g., biochanin analogs) lack estrogenic activity , whereas pyridine/pyrimidine carbamates (e.g., ) are often intermediates in antimicrobial or kinase inhibitor syntheses. The target compound’s applications may align more with the latter.

Synthetic Utility :

  • The target compound’s formyl group offers a versatile handle for further functionalization, distinguishing it from saturated or less reactive analogs like or .

Biological Activity

Introduction

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a formyl group, a methoxy group, and a tert-butyl ester functional group. This article explores the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Predicted Activities

The biological activity of this compound is primarily predicted through computational methods. Similar compounds have exhibited a range of activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anti-inflammatory : Reduction of inflammatory markers.
  • Neuroprotective : Protection against neurodegenerative processes.

The compound's mechanism of action is hypothesized based on its structural features. The presence of the formyl and methoxy groups may facilitate interactions with key biological macromolecules such as enzymes and receptors. For instance, studies have indicated that similar pyridine derivatives can act as inhibitors of acetylcholinesterase and β-secretase, both critical in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-6-methoxypyridineAmino group instead of formylAntimicrobial, anti-inflammatory
6-Methoxy-N-(pyridin-3-yl)benzamideBenzamide linkageAnticancer, enzyme inhibition
2-MethylpyridineMethyl substitution on pyridineNeuroprotective effects
4-MethylpyridineMethyl substitution at position 4Antioxidant properties

These comparisons indicate that while these compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct biological activities warranting further exploration.

In Vitro Studies

Research has demonstrated that this compound exhibits significant protective effects against cell death induced by amyloid beta peptide (Aβ) in astrocyte cultures. In vitro studies showed that treatment with this compound improved cell viability in the presence of Aβ, suggesting its potential as a neuroprotective agent.

Key Findings:

  • Cell Viability : At concentrations up to 100 μM, the compound maintained high cell viability in astrocytes exposed to Aβ.
  • Inflammation Reduction : The compound reduced levels of TNF-α and other inflammatory markers in treated cultures.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. While initial results indicated moderate protective effects against neurodegeneration, further investigations are required to evaluate its bioavailability and therapeutic potential in chronic conditions.

Q & A

Q. How is this compound applied in drug discovery pipelines?

  • Intermediate utility : Serves as a precursor for kinase inhibitors or HDAC probes by leveraging its formyl group for Schiff base formation .
  • Bioconjugation : The carbamate group enables coupling to biomolecules (e.g., peptides) via carbodiimide-mediated reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
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(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

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